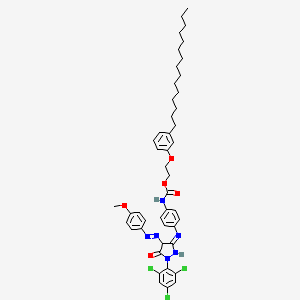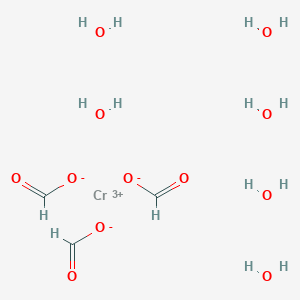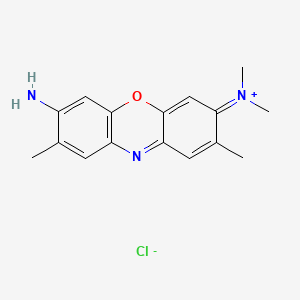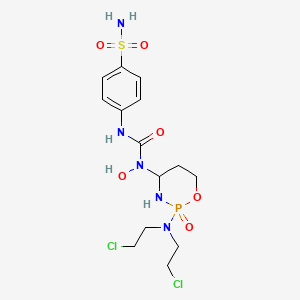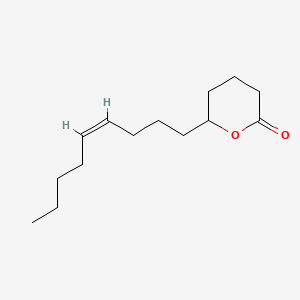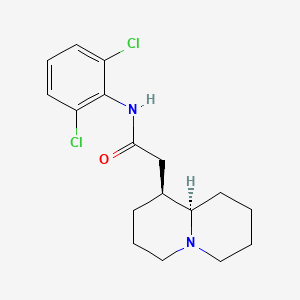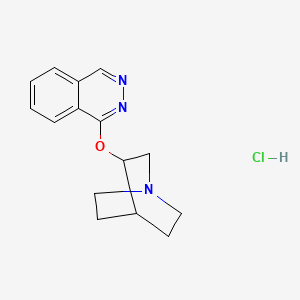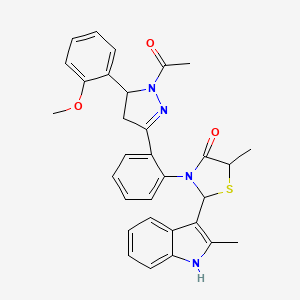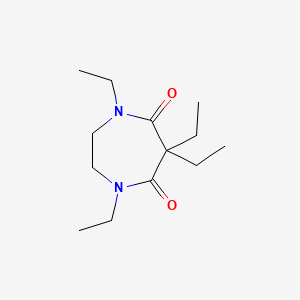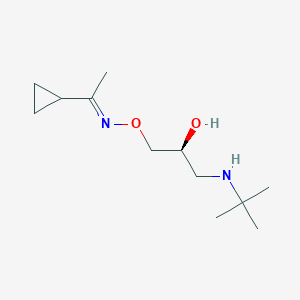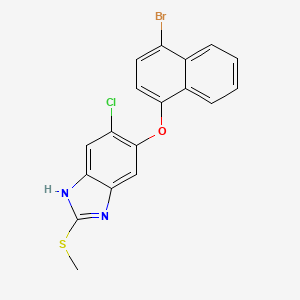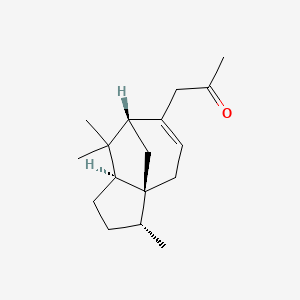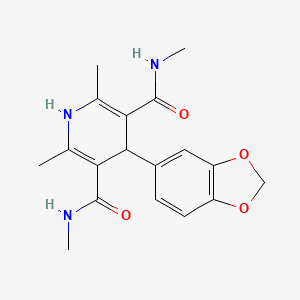
3,5-Pyridinedicarboxamide, 1,4-dihydro-4-(1,3-benzodioxol-5-yl)-N,N',2,6-tetramethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Piridazinodicarboxamida, 1,4-dihidro-4-(1,3-benzodioxol-5-il)-N,N’,2,6-tetrametil- es un complejo compuesto orgánico que presenta un anillo de piridina sustituido con grupos carboxamida y una porción de benzodioxol.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3,5-Piridazinodicarboxamida, 1,4-dihidro-4-(1,3-benzodioxol-5-il)-N,N’,2,6-tetrametil- generalmente involucra reacciones orgánicas de múltiples pasos. Una ruta sintética común podría incluir:
Formación del anillo de piridina: A partir de un precursor adecuado, el anillo de piridina se puede construir mediante reacciones de ciclación.
Introducción de grupos carboxamida: Los grupos carboxamida se pueden introducir a través de reacciones de formación de enlaces amida, a menudo utilizando reactivos como carbodiimidas o agentes de acoplamiento.
Unión de la porción de benzodioxol: El grupo benzodioxol se puede unir mediante sustitución electrofílica aromática u otras reacciones adecuadas.
Metilación: Los grupos metilo se pueden introducir utilizando agentes metilantes como yoduro de metilo o sulfato de dimetilo.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de reactores de flujo continuo, técnicas de purificación avanzadas y medidas estrictas de control de calidad.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en la porción de benzodioxol.
Reducción: Las reacciones de reducción podrían dirigirse a los grupos carboxamida o al anillo de piridina.
Sustitución: Las reacciones de sustitución electrofílica o nucleofílica pueden ocurrir, especialmente en los anillos aromáticos.
Reactivos y condiciones comunes
Agentes oxidantes: Permanganato de potasio, trióxido de cromo.
Agentes reductores: Hidruro de litio y aluminio, borohidruro de sodio.
Reactivos de sustitución: Halogenos, nucleófilos como aminas o tioles.
Productos principales
Los productos principales de estas reacciones dependerían de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación podría producir ácidos carboxílicos, mientras que la reducción podría producir aminas o alcoholes.
Aplicaciones Científicas De Investigación
Química: Se utiliza como bloque de construcción en síntesis orgánica y como ligando en química de coordinación.
Biología: Investigado por su potencial actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado como un posible candidato a fármaco debido a sus características estructurales únicas.
Industria: Utilizado en el desarrollo de materiales avanzados, como polímeros y catalizadores.
Mecanismo De Acción
El mecanismo de acción de este compuesto dependería de su aplicación específica. En química medicinal, podría interactuar con objetivos moleculares como enzimas o receptores, modulando su actividad. La porción de benzodioxol podría desempeñar un papel en la unión a macromoléculas biológicas, mientras que el anillo de piridina podría influir en las propiedades electrónicas del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
3,5-Piridazinodicarboxamida: Carece de la porción de benzodioxol.
1,4-Dihidro-4-(1,3-benzodioxol-5-il)-N,N’,2,6-tetrametil-: Carece del anillo de piridina.
Otros derivados de benzodioxol: Similares en estructura pero con diferentes sustituyentes.
Unicidad
La combinación única del anillo de piridina, los grupos carboxamida y la porción de benzodioxol en 3,5-Piridazinodicarboxamida, 1,4-dihidro-4-(1,3-benzodioxol-5-il)-N,N’,2,6-tetrametil- confiere propiedades químicas y biológicas distintas, convirtiéndolo en un compuesto valioso para la investigación y aplicaciones industriales.
Propiedades
Número CAS |
161771-89-7 |
|---|---|
Fórmula molecular |
C18H21N3O4 |
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
4-(1,3-benzodioxol-5-yl)-3-N,5-N,2,6-tetramethyl-1,4-dihydropyridine-3,5-dicarboxamide |
InChI |
InChI=1S/C18H21N3O4/c1-9-14(17(22)19-3)16(15(10(2)21-9)18(23)20-4)11-5-6-12-13(7-11)25-8-24-12/h5-7,16,21H,8H2,1-4H3,(H,19,22)(H,20,23) |
Clave InChI |
QFJLJHSNWSHZLC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(C(=C(N1)C)C(=O)NC)C2=CC3=C(C=C2)OCO3)C(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


